An In-depth Technical Guide to 2-Ethylquinoline
An In-depth Technical Guide to 2-Ethylquinoline
This guide provides a comprehensive technical overview of 2-Ethylquinoline, a heterocyclic aromatic organic compound with significant applications in research and development, particularly within the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, applications, and safety protocols.
Core Identity and Physicochemical Profile
2-Ethylquinoline, identified by the CAS number 1613-34-9 , is a derivative of quinoline, a structural motif prevalent in numerous biologically active compounds.[1] Its core structure consists of a benzene ring fused to a pyridine ring, with an ethyl group substituted at the second position. This substitution pattern significantly influences its chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis.
The fundamental identifiers and properties of 2-Ethylquinoline are crucial for its application in experimental settings. Understanding these parameters ensures the accuracy and reproducibility of scientific endeavors.
Table 1: Key Identifiers and Physicochemical Properties of 2-Ethylquinoline
| Property | Value | Source |
| CAS Number | 1613-34-9 | [1] |
| Molecular Formula | C₁₁H₁₁N | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| IUPAC Name | 2-ethylquinoline | [1] |
| Appearance | Colorless to light orange/yellow clear liquid | [2] |
| Boiling Point | 246-248 °C at 760 mmHg | [3] |
| Melting Point | -2 °C | [2] |
| Flash Point | 110 °C (230 °F) | [2] |
| Density | ~1.06 g/cm³ | [2] |
| Refractive Index | 1.61 | [2] |
| Solubility in Water | 2.5 g/L at 20 °C | [2] |
| Solubility (Organic) | Soluble in ether, chloroform | [2] |
| LogP (o/w) | 2.59 | [3] |
Synthesis Methodologies: From Classic Reactions to Modern Approaches
The synthesis of the quinoline scaffold is a well-established area of organic chemistry, with several named reactions forming the classical foundation, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[4][5] These methods, while historically significant, often require harsh conditions, strong acids, or produce significant byproducts.
Modern synthetic chemistry has advanced towards more efficient, atom-economical, and environmentally benign protocols. One such contemporary approach involves the metal-free oxidative cyclization of 2-styrylanilines with compounds containing active methyl groups, such as 2-methylquinoline, to construct functionalized quinolines.[6]
Experimental Protocol: Metal-Free Synthesis of Functionalized Quinolines
This protocol is adapted from a demonstrated metal-free approach for synthesizing quinoline derivatives.[6] The rationale behind this method is the in-situ generation of an aldehyde from the active methyl group of a compound like 2-methylquinoline, which then undergoes condensation and cyclization with a 2-styrylaniline derivative. This process avoids the use of heavy metal catalysts, which can be costly and toxic.
Materials:
-
2-Styrylaniline derivative (0.3 mmol)
-
2-Methylquinoline derivative (0.54 mmol)
-
Iodine (I₂) (0.2 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (3 equiv)
-
Acetic acid (1 equiv)
-
Dimethyl sulfoxide (DMSO) (1.5 mL)
Procedure:
-
Reaction Setup: To a sealed reaction tube, add the 2-styrylaniline derivative, the 2-methylquinoline derivative, iodine, and DMSO.
-
Addition of Reagents: Sequentially add acetic acid and TBHP to the reaction mixture at room temperature.
-
Heating: Seal the tube and place it in a preheated oil bath at 120 °C.
-
Reaction Monitoring: Stir the reaction mixture for the prescribed time (typically several hours). The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired functionalized quinoline.
This self-validating system relies on the clear consumption of starting materials and the formation of a new product, verifiable by TLC and subsequent spectroscopic analysis (NMR, MS). The choice of an iodine catalyst and TBHP as an oxidant is critical for the efficient oxidation of the C(sp³)–H bond of the methyl group to an aldehyde, which is the key intermediate step.[6]
Applications in Research and Drug Development
The quinoline scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[7] These compounds exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[4]
Key Roles of 2-Substituted Quinolines:
-
Pharmaceutical Scaffolding: 2-Ethylquinoline serves as a vital building block for constructing more complex molecules with potential therapeutic value. The quinoline nucleus is a privileged structure, meaning it is frequently found in active pharmaceutical ingredients.
-
Antimalarial Agents: The quinoline ring is famously the core of quinine and its synthetic analogs like chloroquine, which have been pivotal in the fight against malaria.
-
Anticancer Research: Numerous quinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
-
Antibacterial and Antifungal Agents: The structural motif is present in compounds that show potent activity against a range of microbial pathogens.[4]
Beyond pharmaceuticals, quinoline and its derivatives like 2-ethylquinoline find use as corrosion inhibitors, solvents for resins, and in the manufacturing of dyes.[8]
Analytical Characterization
The identity and purity of 2-Ethylquinoline are typically confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for separation and identification. The retention time in the GC provides a characteristic fingerprint, while the mass spectrum offers structural information through fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the arrangement of protons and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Table 2: Key Mass Spectrometry Data for 2-Ethylquinoline (GC-MS, EI)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Interpretation |
| 157 | 63.73 | Molecular Ion [M]⁺ |
| 156 | 99.99 | [M-H]⁺ |
| 129 | 30.52 | Fragment Ion |
| 128 | 20.35 | Fragment Ion |
| 77 | 13.57 | Phenyl Group Fragment [C₆H₅]⁺ |
Source: PubChem CID 137113[1]
Safety, Handling, and Storage
As a chemical reagent, 2-Ethylquinoline must be handled with appropriate care. Adherence to safety protocols is paramount to ensure the well-being of laboratory personnel.
GHS Hazard Classification:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Table 3: Safety and Handling Protocols for 2-Ethylquinoline
| Aspect | Protocol |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[9] |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[9] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a cool, dark place. It is sensitive to air and light.[2][10] |
| First Aid (Skin) | Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| First Aid (Ingestion) | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[10] |
| Fire Fighting | Use CO₂, powder, or water spray. Fight larger fires with water spray or alcohol-resistant foam.[9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
2-Ethylquinoline is a chemical compound of significant utility, particularly as a scaffold and intermediate in the synthesis of pharmaceuticals and other high-value chemicals. Its well-defined physicochemical properties, coupled with evolving synthesis methodologies, ensure its continued relevance in both academic research and industrial applications. A thorough understanding of its characteristics, synthetic pathways, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and beyond.
References
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The Good Scents Company. (n.d.). 2-methyl quinoline, 91-63-4. Retrieved from [Link]
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ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137113, 2-Ethylquinoline. Retrieved from [Link]
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Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment. Retrieved from [Link]
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PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
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ACS Publications. (2026). C═C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7060, 2-Methylquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
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CPAchem. (2023). Safety data sheet: 2-Methylquinoline. Retrieved from [Link]
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